SJ-172550

描述

SJ-172550 是一种小分子抑制剂,靶向小鼠双分钟 X (MDMX) 蛋白与肿瘤抑制蛋白 p53 之间的相互作用。 该化合物已被确定为针对 p53 通路因 MDMX 过表达而失活的癌症的潜在治疗剂 .

准备方法

合成路线和反应条件: SJ-172550 的合成涉及在盐酸气体存在下,2-氯-4-[(1,5-二氢-3-甲基-5-氧代-1-苯基-4H-吡唑-4-亚基)甲基]-6-乙氧基苯氧基乙酸甲酯与合适的醛缩合 。反应条件通常涉及使用合适的醇作为溶剂。

工业生产方法: this compound 的工业生产方法尚未广泛记录。 通过优化反应条件、溶剂使用和纯化技术,可以扩大合成过程,以确保最终产品的高收率和纯度 .

化学反应分析

反应类型: SJ-172550 由于存在反应性官能团,如吡唑啉环和氯取代的苯基,因此主要经历取代反应 .

常见试剂和条件: This compound 的合成和反应中使用的常见试剂包括醛、盐酸和各种醇作为溶剂 。反应条件通常涉及中等温度和受控的 pH 值,以确保化合物的稳定性。

主要产物: 由涉及 this compound 的反应形成的主要产物是所需抑制剂化合物本身,其特征在于其与 MDMX 的 p53 结合口袋结合的能力 .

科学研究应用

SJ-172550 在科学研究中有多种应用,特别是在癌症生物学和药物化学领域。它用于研究 p53 通路及其在肿瘤抑制中的作用。 通过抑制 MDMX 和 p53 之间的相互作用,this compound 有助于恢复 p53 的功能,导致癌细胞凋亡 。 该化合物也用于高通量筛选试验,以鉴定针对 p53 通路失活的癌症的潜在治疗剂 .

作用机制

SJ-172550 通过与 MDMX 形成共价但可逆的复合物来发挥其作用,将其锁定在一种构象中,阻止其与 p53 结合 。这种相互作用稳定了 p53,使其能够诱导癌细胞凋亡。 This compound-MDMX 复合物的相对稳定性受介质的还原电位和聚集体的存在等因素影响 .

相似化合物的比较

类似化合物:

- Nutlin-3a

- RG-7112

- Idasanutlin (RG7388)

- MI-773 (SAR405838)

- NSC 207895

独特性: SJ-172550 的独特之处在于它能够与 MDMX 形成可逆的共价复合物,这使其与可能没有这种可逆结合特性的其他 MDMX 抑制剂区分开来 。 此外,this compound 与 Nutlin-3a 等 MDM2 抑制剂联合使用时已显示出加成效应,增强了其作为治疗剂的潜力 .

生物活性

SJ-172550 is a small molecule compound identified as the first selective inhibitor of MDMX (also known as MDM4), a protein that negatively regulates the p53 tumor suppressor pathway. This compound has garnered attention due to its potential applications in cancer therapy, particularly in tumors where p53 is wild-type but inhibited by MDMX. The compound's biological activity primarily revolves around its ability to disrupt the interaction between MDMX and p53, thereby promoting apoptosis in cancer cells.

Chemical Profile

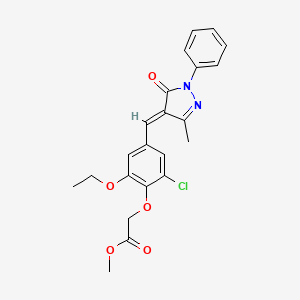

- Chemical Name: 2-[2-Chloro-4-[(1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)methyl]-6-ethoxyphenoxy]acetic acid methyl ester

- CAS Number: 431979-47-4

- Molecular Formula: C22H21ClN2O5

- Molecular Weight: 426.87 g/mol

- Purity: ≥99%

This compound operates through a multifaceted mechanism:

- Reversible Binding: It binds reversibly to MDMX with an effective concentration (EC50) of approximately 2.3 µM, effectively competing with p53 for binding sites .

- Disruption of MDMX-p53 Interaction: By binding to MDMX, this compound prevents MDMX from interacting with p53, thereby freeing p53 to induce apoptosis in cancer cells .

- Covalent Modification: The compound can form covalent complexes with MDMX, locking it into a conformation that cannot bind p53 .

Table 1: Key Binding Characteristics of this compound

| Parameter | Value |

|---|---|

| Binding Constant (KD) | ~20 µM |

| EC50 for MDMX-P53 Interaction | 2.3 µM |

| IC50 in Retinoblastoma Cells | <20 µM |

| Stability in Aqueous Buffer | Unstable |

In Vitro Studies

Research has demonstrated that this compound effectively induces cell death in retinoblastoma cells expressing amplified levels of MDMX. When combined with the MDM2 inhibitor Nutlin-3a, this compound exhibits an additive effect, enhancing the overall efficacy against cancer cells .

Case Studies

- Retinoblastoma Cells: In studies involving retinoblastoma cell lines (Weri1), this compound showed significant cytotoxicity, particularly in cells with high MDMX expression levels. The combination treatment with Nutlin-3a resulted in increased apoptosis rates compared to either treatment alone.

- U2OS Cells: In experiments using U2OS cells (which express wild-type p53), this compound was shown to sensitize these cells to Nutlin-3a treatment, highlighting its potential role in combination therapies for tumors that retain functional p53 .

Table 2: Summary of Biological Activity Observations

| Cell Line | Treatment | Observed Effect |

|---|---|---|

| Weri1 | This compound + Nutlin-3a | Increased apoptosis |

| U2OS | This compound + Nutlin-3a | Sensitization to Nutlin-3a |

Challenges and Limitations

Despite its promising biological activity, this compound faces several challenges:

- Chemical Instability: The compound is reported to be unstable in aqueous solutions, leading to degradation and the formation of side products that may have unknown biological activities .

- Promiscuous Binding: Studies indicate that this compound may exhibit promiscuous binding to various cellular proteins, raising concerns about its specificity and potential off-target effects .

- Complex Mechanism of Action: The dual nature of its binding (both covalent and non-covalent interactions) complicates the understanding of its precise mechanism and hinders further development as a selective therapeutic agent .

属性

IUPAC Name |

methyl 2-[2-chloro-6-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O5/c1-4-29-19-12-15(11-18(23)21(19)30-13-20(26)28-3)10-17-14(2)24-25(22(17)27)16-8-6-5-7-9-16/h5-12H,4,13H2,1-3H3/b17-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKKFQJXGAQWHBZ-LICLKQGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C)Cl)OCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C(=CC(=C1)/C=C/2\C(=NN(C2=O)C3=CC=CC=C3)C)Cl)OCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431979-47-4 | |

| Record name | SJ-17255 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Has the structure of SJ-172550 been confirmed, and is there spectroscopic data available?

A1: While the chemical name methyl 2-[2-chloro-6-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetate is consistently used to describe this compound, none of the provided research articles explicitly confirm its structure through spectroscopic data like NMR or mass spectrometry.

Q2: Are there concerns regarding the stability of this compound?

A3: Yes, research has indicated that this compound exhibits instability in aqueous solutions, leading to the formation of degradation products. [] This instability poses a challenge for its use as a reliable tool in biological research, as the degradation products may have unknown biological activities.

Q3: What is the current understanding of the Structure-Activity Relationship (SAR) for this compound and its analogues?

A4: There is limited information available on the SAR of this compound and its analogues. While some studies utilize derivatives of (E)-3-benzylidene-7-methoxychroman-4-one, a structural feature present in this compound, to investigate cytotoxic properties, [, ] a systematic exploration of modifications to the this compound scaffold and their impact on MDMX inhibition or other biological activities is lacking in the provided literature.

Q4: Are there any known cases of resistance to this compound?

A4: The provided literature does not offer specific information regarding developed resistance mechanisms to this compound. Given the uncertainties surrounding its mechanism of action and its instability, extensive investigation into resistance mechanisms may be premature.

Q5: What are the implications of the findings on this compound for its potential as a therapeutic agent?

A7: The discovery of this compound's complex mechanism of action, its instability in aqueous solutions, and the lack of comprehensive SAR data raise concerns about its suitability as a therapeutic agent. [, ] Further research is needed to fully understand its behavior and to potentially modify its structure to enhance its stability and selectivity before it can be considered for clinical development.

Q6: Are there alternative MDMX inhibitors being explored?

A8: Yes, despite the challenges associated with developing selective MDMX inhibitors, research in this area continues. While this compound was initially considered a promising lead, its limitations have prompted the search for more stable and selective alternatives. [] The scientific community recognizes the therapeutic potential of disrupting the p53-MDM2/MDMX interaction, and ongoing efforts are focused on identifying and characterizing novel compounds with improved pharmacological properties. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。